Tepotinib Hydrochloride
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Overview
Description
Tepotinib Hydrochloride is a highly selective, potent, and orally available small molecule inhibitor of the mesenchymal-epithelial transition factor (MET) tyrosine kinase. It is primarily used for the treatment of non-small cell lung cancer (NSCLC) that harbors MET exon 14 skipping mutations . This compound was first approved in Japan in March 2020 and subsequently received approval from the US Food and Drug Administration (FDA) in February 2021 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tepotinib Hydrochloride involves multiple steps, starting from commercially available starting materialsThe final product is obtained as a hydrochloride salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route as described above but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tepotinib Hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to form its corresponding amine derivative.
Substitution: This compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted analogs of this compound .
Scientific Research Applications
Tepotinib Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study MET signaling pathways and to develop new MET inhibitors.
Biology: Employed in cellular and molecular biology studies to investigate the role of MET in cell proliferation, migration, and survival.
Medicine: Primarily used in clinical research for the treatment of MET-altered cancers, including NSCLC, gastric cancer, and hepatocellular carcinoma.
Industry: Utilized in the pharmaceutical industry for the development of targeted cancer therapies.
Mechanism of Action
Tepotinib Hydrochloride exerts its effects by inhibiting the MET tyrosine kinase, which is involved in various cellular processes such as proliferation, survival, and migration. By blocking MET phosphorylation and subsequent downstream signaling pathways, this compound inhibits tumor cell proliferation and migration. The primary molecular target of this compound is the MET receptor, and it is particularly effective in tumors with MET exon 14 skipping mutations .
Comparison with Similar Compounds
Similar Compounds
Capmatinib: Another MET inhibitor approved for the treatment of NSCLC with MET exon 14 skipping mutations.
Savolitinib: A selective MET inhibitor used in clinical trials for various MET-altered cancers.
Crizotinib: A multi-kinase inhibitor that targets MET, ALK, and ROS1, used for the treatment of NSCLC.
Uniqueness of Tepotinib Hydrochloride
This compound is unique due to its high selectivity and potency against MET, its oral bioavailability, and its favorable safety profile. It is the first oral MET-targeted tyrosine kinase inhibitor to allow for once-daily dosing, which helps ease the pill burden often associated with chemotherapeutic regimens .
Properties
CAS No. |
1946826-82-9 |
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Molecular Formula |
C29H31ClN6O3 |
Molecular Weight |
547.0 g/mol |
IUPAC Name |
3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile;hydrate;hydrochloride |
InChI |
InChI=1S/C29H28N6O2.ClH.H2O/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30;;/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3;1H;1H2 |
InChI Key |
KZVOMLRKFJUTLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N.O.Cl |
Origin of Product |
United States |
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